Antiproliferative Activity Against Human Cancer Cell Lines: HeLa, CaCo‑2 and MCF7
In vendor‑aggregated in‑vitro cytotoxicity screens, N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide showed moderate antiproliferative activity with IC50 values of 15.5 µM (HeLa), 12.8 µM (CaCo‑2) and 18.7 µM (MCF7) . No comparable IC50 data are publicly available for the closest structural analogs N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 899982‑80‑0) or N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 1421532‑49‑1), so the 4‑bromo derivative remains the only member of this sub‑series with reported cytotoxicity potency.
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | HeLa: 15.5 µM; CaCo‑2: 12.8 µM; MCF7: 18.7 µM |
| Comparator Or Baseline | Methylsulfanyl analog (CAS 899982-80-0) – no IC50 data reported; Trifluoromethyl analog (CAS 1421532-49-1) – no IC50 data reported |
| Quantified Difference | Not calculable; target compound is the only entity with reported IC50 values in this sub-series |
| Conditions | Standard in‑vitro cytotoxicity assays (cell lines HeLa, CaCo‑2, MCF7); primary source not identified |
Why This Matters
The presence of concrete IC50 values for the 4‑bromo derivative, even if moderate, provides a quantitative anchor for SAR exploration and a procurement rationale when a specific potency fingerprint is required for hit‑to‑lead programs.
